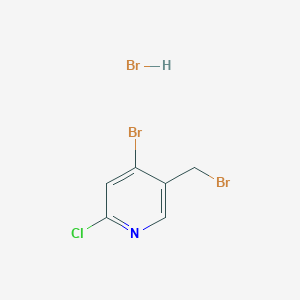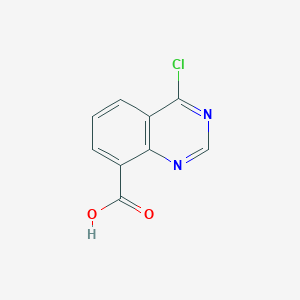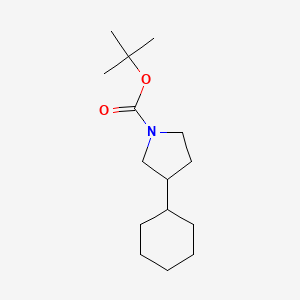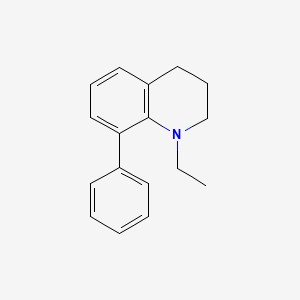
1-Ethyl-8-phenyl-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-8-phenyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the tetrahydroquinoline family. These compounds are known for their diverse biological activities and are often used as key structural motifs in pharmaceutical agents. The molecular formula of this compound is C17H19N, and it has a molecular weight of 237.34 g/mol .
准备方法
The synthesis of 1-Ethyl-8-phenyl-1,2,3,4-tetrahydroquinoline can be achieved through various synthetic routes. One common method involves a three-component cascade reaction using 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by an aza-Michael–Michael addition with 2-alkenyl anilines to form the tetrahydroquinoline scaffold .
化学反应分析
1-Ethyl-8-phenyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert quinoline derivatives back to tetrahydroquinoline. Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are typically used.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the tetrahydroquinoline ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while substitution reactions can produce a wide range of functionalized tetrahydroquinolines.
科学研究应用
1-Ethyl-8-phenyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: The compound’s derivatives exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Tetrahydroquinoline derivatives are used in the development of pharmaceutical agents targeting diseases such as malaria, cancer, and cardiovascular disorders.
Industry: The compound is used in the production of dyes, antioxidants, and photosensitizers
作用机制
The mechanism of action of 1-Ethyl-8-phenyl-1,2,3,4-tetrahydroquinoline and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives target enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact mechanism can vary depending on the specific derivative and its intended application .
相似化合物的比较
1-Ethyl-8-phenyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: This compound is also a tetrahydroquinoline derivative with significant biological activities and is used in the synthesis of various alkaloids and bioactive molecules.
N-methyl-2-substituted-1,2,3,4-tetrahydroquinoline: These derivatives are synthesized through tandem-reduction-reductive cyclization sequences and have applications in pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other tetrahydroquinoline derivatives.
属性
分子式 |
C17H19N |
|---|---|
分子量 |
237.34 g/mol |
IUPAC 名称 |
1-ethyl-8-phenyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C17H19N/c1-2-18-13-7-11-15-10-6-12-16(17(15)18)14-8-4-3-5-9-14/h3-6,8-10,12H,2,7,11,13H2,1H3 |
InChI 键 |
HGLHTPFFEQDZCW-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCCC2=C1C(=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


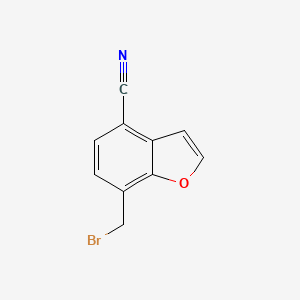
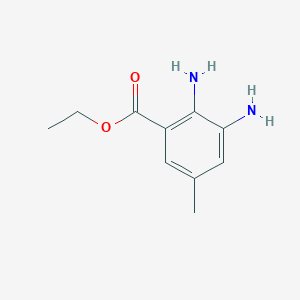
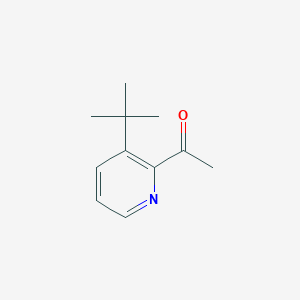
![Ethyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13669623.png)
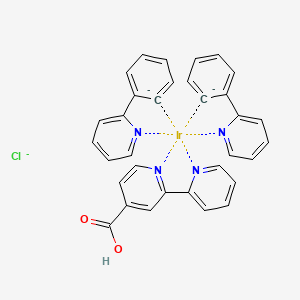
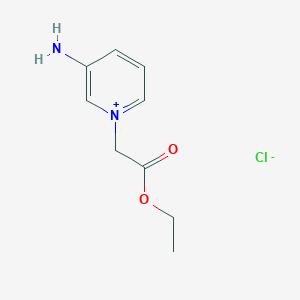
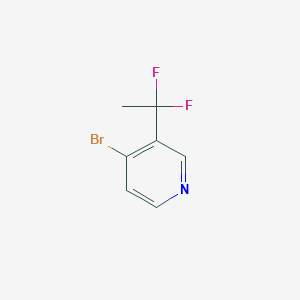
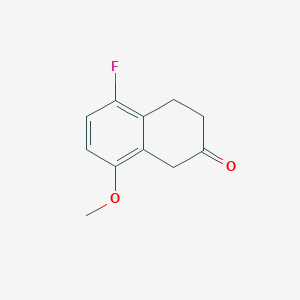
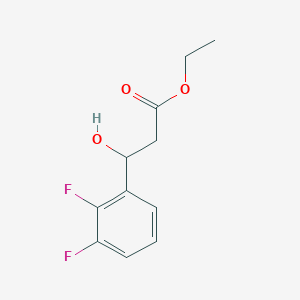
![1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-6-carboxylic acid](/img/structure/B13669672.png)
